5-(4-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide

CNS drug discovery oxazolidinone SAR fluorine medicinal chemistry

Researchers optimizing CNS-active oxazolidinones face trade-offs between metabolic stability and off-target MAO inhibition. 5-(4-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide (CAS 34725-12-7) directly addresses these challenges: • Para-fluoro substitution enhances BBB penetration (est. ΔlogP ~0.25-0.5) vs. unsubstituted phenyl analog while blocking CYP450-mediated aromatic hydroxylation • C-5 carboxamide (reverse amide) architecture inherently attenuates MAO inhibitory potential compared to aminomethyl oxazolidinones like linezolid • Positional isomer pairing (para-fluoro CAS 34725-12-7 vs. meta-fluoro CAS 34725-15-0) enables systematic electrostatic vs. steric SAR deconvolution Sourced at ≥98% purity. Ideal for anticonvulsant SAR, antibacterial lead optimization, and halogen comparative metabolic stability studies.

Molecular Formula C13H15FN2O3
Molecular Weight 266.27 g/mol
CAS No. 34725-12-7
Cat. No. B12881386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide
CAS34725-12-7
Molecular FormulaC13H15FN2O3
Molecular Weight266.27 g/mol
Structural Identifiers
SMILESCCCNC(=O)N1CC(OC1=O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H15FN2O3/c1-2-7-15-12(17)16-8-11(19-13(16)18)9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,15,17)
InChIKeyWPHQEWYFBIBZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide: Identity and Class Profile


5-(4-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide (CAS 34725-12-7) is a synthetic small molecule (MW 266.27, C₁₃H₁₅FN₂O₃) belonging to the N-substituted 2-oxazolidine-3-carboxamide class . It features a five-membered oxazolidinone core bearing a 4-fluorophenyl substituent at the C-5 position and an N-propyl carboxamide group at the N-3 position. This scaffold is structurally related to Profexalone (2-oxo-5-phenyl-N-propyl-3-oxazolidinecarboxamide, CAS 34740-13-1), a known anticonvulsant and muscle relaxant oxazolidinone derivative, differing only by the presence of a para-fluoro substituent on the phenyl ring [1]. The compound is commercially available through multiple vendors at purities of 97–98% for research use .

Why Generic Oxazolidinone Substitution Fails


Within the oxazolidinone-3-carboxamide class, even single-atom substitutions on the aromatic ring generate measurably divergent physicochemical and pharmacological profiles. The 5-phenyl-2-oxazolidine-3-carboxamide core scaffold confers anticonvulsant, muscle relaxant, and CNS-depressant activities, but the identity and position of aryl substituents critically modulate potency, lipophilicity, metabolic stability, and off-target liability [1]. In particular, para-fluorination of the phenyl ring increases lipophilicity and electron-withdrawing character relative to the unsubstituted phenyl analog (Profexalone), alters metabolic susceptibility compared to the 4-chloro variant, and produces different target engagement profiles versus the 3-fluoro regioisomer [1]. Furthermore, the C-5 carboxamide (reverse amide) functionality that characterizes this compound class has been shown in structurally related antibacterial oxazolidinones to confer reduced monoamine oxidase (MAO) inhibitory potential relative to the canonical aminomethyl C-5 side chain, representing a quantifiable safety differentiation that is architecture-dependent and cannot be assumed for all oxazolidinone congeners [2]. Generic substitution across analogs without verification of these parameters risks selecting a compound with altered CNS penetration, divergent metabolic half-life, or unanticipated MAO-mediated drug interaction liability.

5-(4-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide: Differentiation from Analogs


4-Fluorophenyl vs. Phenyl: Lipophilicity and Brain Penetration

5-(4-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide (MW 266.27) carries a para-fluoro substituent that increases molecular weight by approximately 18 Da compared to its direct unsubstituted phenyl analog Profexalone (MW 248.28) [1]. The incorporation of fluorine at the para position of the phenyl ring is well-established in medicinal chemistry to increase lipophilicity (estimated ΔlogP ~0.25–0.5 for aryl-F vs aryl-H), enhance membrane permeability, and improve metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, a primary oxidative clearance route for unsubstituted phenyl-containing compounds . The 4-fluorophenyl substituent also withdraws electron density from the oxazolidinone ring via inductive effects, modulating the carboxamide NH hydrogen-bond donor capacity, which can alter target binding kinetics compared to the electron-neutral phenyl analog .

CNS drug discovery oxazolidinone SAR fluorine medicinal chemistry

4-Fluoro vs. 3-Fluoro Regioisomers: Pharmacological Differentiation

The 4-fluorophenyl substituent in CAS 34725-12-7 is regioisomerically distinct from the 3-fluorophenyl analog (CAS 34725-15-0), and this positional difference carries predictable pharmacological consequences. In the broader oxazolidinone patent literature encompassing CNS-depressive, antidopaminergic, antinociceptive, and anticonvulsive 5-(substituted phenyl)-oxazolidinones, the nature and position of aryl substituents are explicitly identified as determinants of pharmacological potency and selectivity [1]. Para-substitution places the electronegative fluorine atom at the position farthest from the oxazolidinone ring attachment point, maximizing the inductive electron-withdrawing effect through the phenyl ring while maintaining a linear molecular geometry. Meta-substitution (as in CAS 34725-15-0) introduces a dipole moment orientation that differs from para-substitution and can alter binding pocket complementarity in protein targets [1]. While direct head-to-head IC₅₀ data comparing these two regioisomers is not publicly available, the patent disclosure that different substituents on the phenyl ring produce different pharmacological effects establishes that these regioisomers cannot be considered interchangeable [1].

regioisomeric SAR fluorophenyl positional isomer oxazolidinone pharmacology

C-5 Carboxamide Architecture: Reduced MAO Inhibitory Potential

The C-5 carboxamide (reverse amide) functionality that defines the 3-oxazolidinecarboxamide scaffold—including 5-(4-fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide—has been demonstrated in structurally related antibacterial oxazolidinones to confer reduced inhibitory potency against monoamine oxidase (MAO) enzymes compared to the canonical C-5 aminomethyl side chain found in linezolid and other first-generation oxazolidinones [1]. Specifically, Poel et al. (J. Med. Chem. 2007) reported that oxazolidinones bearing a C-5 carboxamide functionality 'exhibited less potency against monoamine oxidase (MAO) enzymes and thus possess less potential for the side effects associated with MAO inhibition' [1]. Linezolid, by contrast, is a known reversible, non-selective MAO inhibitor, and this property is responsible for its clinically significant drug-drug interaction liability with serotonergic agents and tyramine-containing foods [2]. While explicit MAO IC₅₀ values for CAS 34725-12-7 have not been reported, its C-5 carboxamide architecture places it in the 'reverse amide' subclass for which attenuated MAO inhibition is an established class feature, differentiating it from C-5 aminomethyl oxazolidinones used as antibacterial agents [1].

MAO inhibition drug-drug interaction oxazolidinone safety C-5 carboxamide

4-Fluorophenyl vs. 4-Chlorophenyl: Metabolic Stability Advantage

Compared to the 5-(4-chlorophenyl) analog (5-(4-chlorophenyl)-N-ethyl-2-oxo-3-oxazolidinecarboxamide, MW 284.74), the 4-fluorophenyl substitution in CAS 34725-12-7 offers several halogen-specific advantages documented in medicinal chemistry literature. Fluorine, being the most electronegative element, forms stronger C–F bonds (bond dissociation energy ~485 kJ/mol) compared to C–Cl bonds (~339 kJ/mol), rendering fluorinated aromatics significantly more resistant to oxidative metabolism and reactive metabolite formation [1]. In oxazolidinone-containing drug candidates, fluorine incorporation has been explicitly associated with improved metabolic stability and bioavailability compared to other halogen substitutions [2]. Additionally, the smaller van der Waals radius of fluorine (1.47 Å) compared to chlorine (1.75 Å) means that the 4-fluorophenyl analog is a closer steric mimic of the unsubstituted phenyl lead compound Profexalone, preserving shape complementarity to biological targets while gaining the metabolic advantages of halogenation—a balance that the bulkier 4-chloro analog may not achieve [1]. In the broader context of antitubercular and antibacterial oxazolidinone development, fluorine is the preferred halogen for advancing clinical candidates precisely because it combines metabolic stability enhancement with minimal steric perturbation [3].

halogen SAR metabolic stability fluorine vs chlorine oxazolidinone optimization

Synthetic Accessibility of Mono-Fluorophenyl Oxazolidinone

From a procurement and synthetic chemistry perspective, CAS 34725-12-7 represents a synthetically tractable mono-substituted oxazolidinone scaffold. Its synthesis requires only one aromatic substitution (4-fluorophenyl) at the C-5 position, compared to more complex oxazolidinone analogs bearing multiple aryl substituents or heterocyclic attachments—such as the 3,4-difluorophenyl-piperidinyl-propyl oxazolidinone carboxamides (MW >500) reported as P2X7 receptor modulators or Nav1.8 inhibitors [1][2]. The compound is commercially available at 97–98% purity from multiple vendors, with catalog pricing indicative of established synthetic routes rather than custom synthesis complexity . The simpler structure—one stereocenter versus the two or more found in chiral 4,5-disubstituted oxazolidinones—reduces the cost and difficulty of both racemic and enantiopure synthesis, a material consideration for programs requiring gram-scale quantities for in vivo efficacy and toxicology studies. In the oxazolidinone patent landscape, simpler 5-aryl monosubstituted scaffolds have been foundational for CNS drug discovery programs specifically because of this balance of pharmacophoric coverage and synthetic feasibility [3].

synthetic tractability lead generation efficiency oxazolidinone procurement medicinal chemistry supply chain

5-(4-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide: Preclinical Applications


Anticonvulsant Lead Optimization with 4-Fluorophenyl Oxazolidinone

Based on the established anticonvulsant activity of the 5-phenyl oxazolidinone scaffold (Profexalone) and the CNS-depressive, antinociceptive, and anticonvulsive effects documented in the broader 5-(substituted phenyl)-oxazolidinone patent class [1][2], 5-(4-fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide is positioned as a fluorine-containing probe for anticonvulsant SAR studies. The 4-fluorophenyl substitution is expected to provide enhanced blood-brain barrier penetration relative to the unsubstituted phenyl analog due to increased lipophilicity (estimated ΔlogP ~0.25–0.5) , while the para-fluorine blocks a primary site of oxidative metabolism (aromatic hydroxylation), potentially extending in vivo half-life. This makes the compound a rational choice for programs seeking to improve upon the pharmacokinetic profile of the Profexalone scaffold without introducing the steric bulk of chlorine or the metabolic liability of an unsubstituted phenyl ring.

Antibacterial Lead Generation with Reduced Serotonergic Liability

The C-5 carboxamide (reverse amide) architecture of the 3-oxazolidinecarboxamide scaffold has been established as a structural determinant of reduced MAO inhibitory potential in antibacterial oxazolidinone drug discovery [3]. For antibacterial programs targeting Gram-positive pathogens where oxazolidinones are the pharmacophore of choice, 5-(4-fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide offers a C-5 carboxamide template that may inherently attenuate MAO-mediated drug-drug interaction risk—a known liability of the aminomethyl oxazolidinone linezolid [4]. This compound can serve as a starting scaffold for systematic antibacterial SAR exploration where MAO selectivity is prioritized alongside antimicrobial potency, reducing the probability of late-stage candidate failure due to serotonergic toxicity.

Fluorine Positional SAR Probe for Pharmacophore Mapping

The availability of the 4-fluoro (para, CAS 34725-12-7) and 3-fluoro (meta, CAS 34725-15-0) positional isomers enables systematic mapping of the electronic and steric requirements of the oxazolidinone binding site(s). Paired procurement of these two regioisomers allows medicinal chemistry teams to assess whether target engagement in a given assay (e.g., CNS receptor panel, enzyme inhibition, or antimicrobial susceptibility testing) is sensitive to the orientation of the fluorine dipole. The para-substituted compound places the electronegative substituent along the molecular long axis, while meta-substitution introduces an off-axis dipole component; differential activity between these isomers can deconvolute electrostatic vs. steric contributions to binding [1]. This is a cost-effective strategy for SAR hypothesis testing before committing to more synthetically complex derivatives.

Metabolic Stability Comparison: F vs. Cl vs. H Oxazolidinones

The 4-fluorophenyl (CAS 34725-12-7), 4-chlorophenyl, and unsubstituted phenyl (Profexalone, CAS 34740-13-1) oxazolidinone carboxamides form a logical halogen triad for comparative in vitro metabolic stability studies (e.g., human liver microsome or hepatocyte intrinsic clearance assays) [5]. The stronger C–F bond (BDE ~485 kJ/mol) predicts greater resistance to oxidative dehalogenation compared to the C–Cl bond (BDE ~339 kJ/mol), while the presence of any halogen at the para position blocks CYP450-mediated aromatic hydroxylation that would otherwise dominate clearance of the phenyl analog. Systematic head-to-head comparison of these three analogs can quantify the relative contribution of halogen type to metabolic stability within an otherwise identical oxazolidinone scaffold, providing data to guide halogen selection in lead optimization across multiple oxazolidinone-based programs.

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